

comparative docking studies of 4,4-Diphenylpiperidine hydrochloride analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Diphenylpiperidine hydrochloride

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A Comparative Guide to the Molecular Docking of 4,4-Diphenylpiperidine Analogs

This guide provides a comparative analysis of **4,4-diphenylpiperidine hydrochloride** analogs and related piperidine derivatives, focusing on their receptor binding affinities and the computational methodologies used to predict these interactions. The information is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this class of compounds.

Data Presentation: Comparative Binding Affinities

The following table summarizes the *in vitro* binding affinities (Ki) of various piperidine derivatives for their respective biological targets. This data is essential for understanding the relative potency and selectivity of these analogs.

Compound/Analog	Target Receptor(s)	Ki (nM)	Reference
4,4-diphenyl-4-sila-piperidine	Noradrenaline & Serotonin Uptake Sites	Stronger inhibition than carbon analog	[1]
4-Cyano-3-phenyl analog (9ee)	Dopamine D4 Receptor (D4R)	16.4	[2]
3-Cyanophenyl analog (9ff)	Dopamine D4 Receptor (D4R)	35	[2]
4-Cyano-3-fluorophenoxy analog (9m)	Dopamine D4 Receptor (D4R)	21	[2]
4-Cyano-3-phenyl analog (9ee)	Dopamine D4 Receptor (D4R)	16.4	[2]
3-Fluorophenyl analog (9dd)	Dopamine D4 Receptor (D4R)	5.5	[2]
3,4-Difluorophenyl analog (9cc)	Dopamine D4 Receptor (D4R)	2.6	[2]
4-Fluoro-3-methylphenoxy analog (9L)	Dopamine D4 Receptor (D4R)	6.5	[2]
3,4-Difluorophenoxy analog (9k)	Dopamine D4 Receptor (D4R)	2.7	[2]
4-Cyanophenoxy analog (9j)	Dopamine D4 Receptor (D4R)	1.7	[2]
Compound 14a	Dopamine D4 Receptor (D4R)	0.3	[2]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)	Sigma 1 Receptor (S1R)	3.2	[3]

Haloperidol (Reference)	Sigma 1 Receptor (S1R)	2.5	[3]
Compound 2	Sigma 1 Receptor (S1R)	24	[3]
4-benzyl-1-(3- iodobenzylsulfonyl)pipl eridine	Sigma 1 Receptor (S1R)	0.96	[4]
4-benzyl-1-(3- iodobenzylsulfonyl)pipl eridine	Sigma 2 Receptor (S2R)	91.8	[4]

Experimental Protocols: Molecular Docking Methodology

The following is a generalized protocol for comparative molecular docking studies based on methodologies reported in the literature for piperidine and piperazine derivatives.[3][5]

1. Protein Preparation:

- The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[3][5]
- The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[3][5] This process may involve using tools like the Protein Preparation Wizard in Maestro software.[3]
- The protein is then subjected to minimization to relieve tension and optimize its structure.[3]

2. Ligand Preparation:

- The 2D structures of the **4,4-diphenylpiperidine hydrochloride** analogs and other ligands are designed using chemical drawing software.
- These 2D structures are then converted to 3D structures.

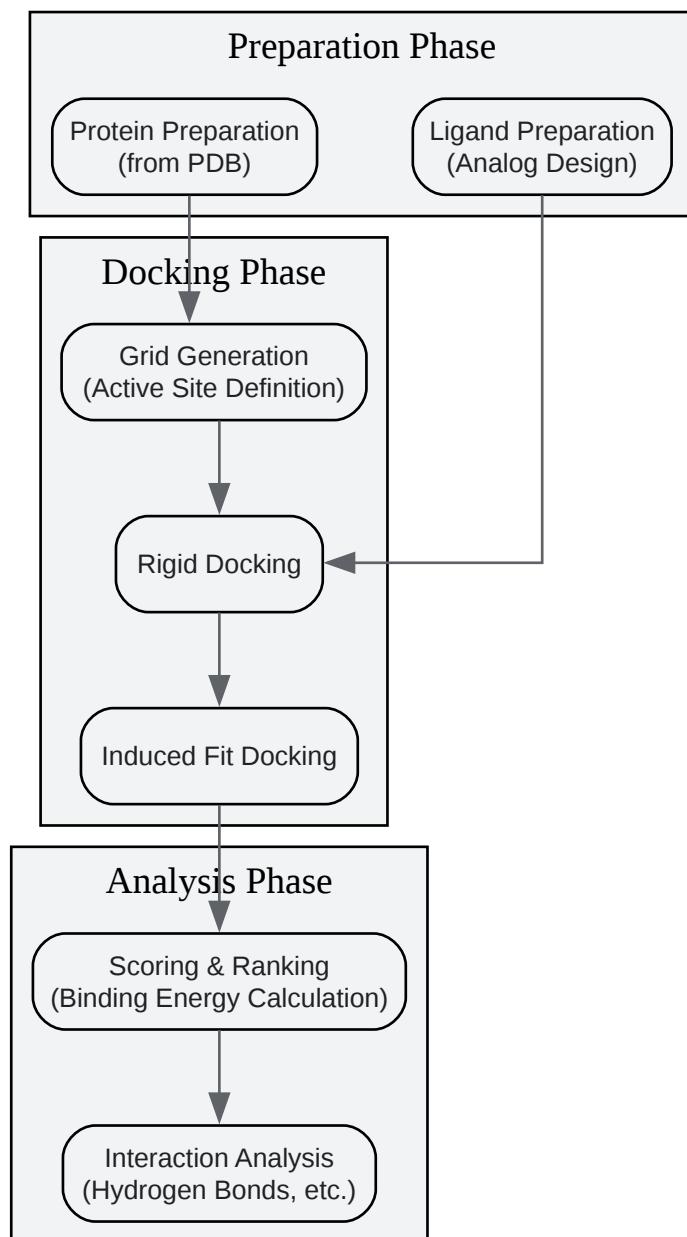
- The protonation states of the ligands at a physiological pH (e.g., 7.4) are determined.[3]

3. Docking Procedure:

- Grid Generation: A grid box is generated around the active site of the target protein. This is often centered on a co-crystallized ligand if available.[3]
- Rigid Docking: An initial rigid docking is performed to place the prepared ligands into the defined grid box of the receptor.[3]
- Induced Fit Docking (IFD): To account for the flexibility of the protein's side chains, an induced fit docking protocol is employed. This involves a refinement of the protein structure around the ligand pose, followed by a redocking of the ligand.[3]
- Scoring and Analysis: The resulting poses are scored based on their binding energy. The pose with the best score for each ligand is retained for further analysis of the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions. [3]

Visualization of the Docking Workflow

The following diagram illustrates a typical workflow for a comparative molecular docking study.



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A generalized workflow for comparative molecular docking studies.

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- To cite this document: BenchChem. [comparative docking studies of 4,4-Diphenylpiperidine hydrochloride analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305266#comparative-docking-studies-of-4-4-diphenylpiperidine-hydrochloride-analogs]

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